5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide
Overview
Description
5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C12H17FN2O and a molecular weight of 224.27 g/mol It is characterized by the presence of an amino group, a fluoro group, and an isobutyl group attached to a benzamide core
Scientific Research Applications
5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Biochemical Analysis
Biochemical Properties
5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including enzyme inhibition or activation, which can have downstream effects on various biochemical processes.
Cellular Effects
The effects of 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide can impact cell signaling pathways, potentially altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular function . The precise molecular mechanism of action may involve complex interactions with multiple biomolecules, highlighting the compound’s versatility in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide may result in sustained alterations in cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental studies. Threshold effects and dose-response relationships are critical aspects of understanding the compound’s impact on biological systems.
Metabolic Pathways
5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the levels of specific metabolites, further affecting cellular metabolism . Understanding the metabolic pathways associated with 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide is essential for elucidating its role in biochemical processes.
Transport and Distribution
The transport and distribution of 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide within cells and tissues are crucial for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide typically involves the reaction of 5-amino-4-fluoro-2-methylbenzoic acid with isobutylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoro group can be reduced to form hydrogenated derivatives.
Substitution: The fluoro group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) can be used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of hydroxyl or alkyl derivatives.
Mechanism of Action
The mechanism of action of 5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-fluoro-2-methylbenzamide: Lacks the isobutyl group.
4-Fluoro-N-isobutyl-2-methylbenzamide: Lacks the amino group.
5-Amino-2-methylbenzamide: Lacks the fluoro and isobutyl groups.
Uniqueness
5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide is unique due to the presence of all three functional groups (amino, fluoro, and isobutyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .
Properties
IUPAC Name |
5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-7(2)6-15-12(16)9-5-11(14)10(13)4-8(9)3/h4-5,7H,6,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLZPWAJXWCUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NCC(C)C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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